4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule that contains a quinoxalin-2-one group and a 5-methylpyridin-3-yl group . Quinoxalines are a class of compounds that have been studied for their potential biological activities . The 5-methylpyridin-3-yl group is a derivative of pyridine, which is a basic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxalin-2-one ring fused with a 5-methylpyridin-3-yl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups . The quinoxalin-2-one group might undergo reactions typical of other quinoxalines, while the 5-methylpyridin-3-yl group might participate in reactions typical of substituted pyridines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups might affect its solubility, stability, and reactivity.Scientific Research Applications
Pharmacokinetics and Tissue Distribution
A study by Kim et al. (2008) explored the pharmacokinetics and metabolism of a closely related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), focusing on its potential as an oral anti-fibrotic drug. This compound demonstrated significant pharmacokinetic properties, including plasma half-lives and high bioavailability in various animals, and was distributed into liver, kidneys, and lungs.
Antitumor Properties
A 2017 study by Cui et al. investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead compound that inhibited tumor growth in mice. It exhibited high antiproliferative activity against a panel of human tumor cell lines, showing potential as a novel class of tumor-vascular disrupting agents.
DNA Binding and Antioxidant Activity
The DNA binding affinity and antioxidant properties of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, were explored in a study by Yılmaz et al. (2020). This research highlighted the compound's ability to bind to DNA and its potential as an antioxidant.
Efficient Synthesis Techniques
A 2002 study by Abbiati et al. discussed the efficient synthesis of 2,4-Substituted [1,8]Naphthyridines from 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, contributing to the accessible production of related compounds.
Inhibitory Effects on 5-Lipoxygenase-activating Protein
A 2011 study by Stock et al. developed a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, showcasing its inhibitory capabilities and potential therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
4-(5-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-11(8-15-7-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXWRCYOJNLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.